molecular formula C17H14N8O2 B5314143 N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide

N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B5314143
M. Wt: 362.3 g/mol
InChI Key: CIUKAJHRCDGXSM-UHFFFAOYSA-N
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Description

N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2-phenoxypyridine with a suitable alkylating agent to introduce the methyl group. This intermediate is then subjected to cyclization reactions to form the pyrazole ring. The tetrazole moiety is introduced through a cycloaddition reaction involving azides and nitriles under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. For instance, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, tetrazole moiety, and phenoxypyridine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-phenoxypyridin-3-yl)methyl]-5-(tetrazol-1-yl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O2/c26-16(14-10-20-22-15(14)25-11-21-23-24-25)19-9-12-5-4-8-18-17(12)27-13-6-2-1-3-7-13/h1-8,10-11H,9H2,(H,19,26)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUKAJHRCDGXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=C(NN=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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